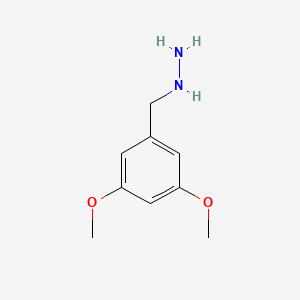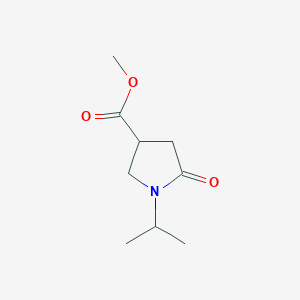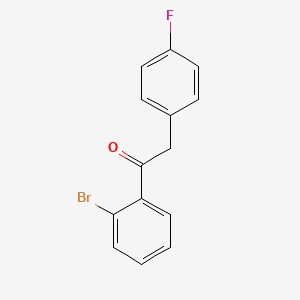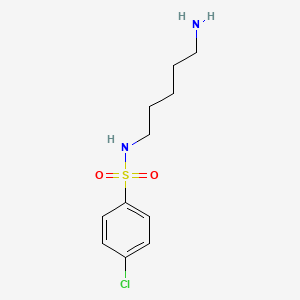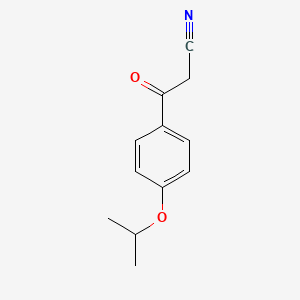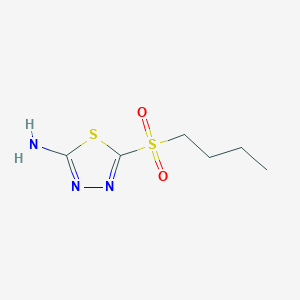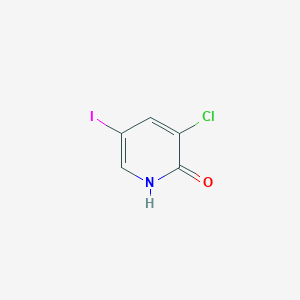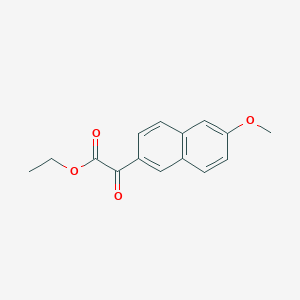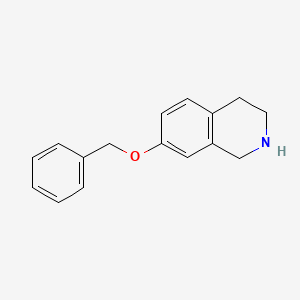
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy. These techniques can provide information about the compound’s functional groups, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include its acidity or basicity, reactivity, and redox potential .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline serves as a starting material in the synthesis of various novel chemical derivatives. For example, it has been used in the synthesis of isoquino[2,1-a][3,1]benzoxazine derivatives, highlighting its utility in creating new heterocyclic compounds with potential applications in medicinal chemistry (Stanforth, 2000).
Biological Evaluation as PPARγ Agonists
In the field of biological evaluation, derivatives of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, such as KY-021, have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds have shown potent activity in reducing plasma glucose and triglyceride levels, indicating their potential as drugs for diabetes treatment (Azukizawa et al., 2008).
Asymmetric Synthesis Strategies
The compound has been utilized in the asymmetric synthesis of various isoquinolines, demonstrating its versatility in stereoselective organic synthesis. This approach has been applied in the asymmetric synthesis of (R)-reticuline, a key intermediate in the synthesis of morphine alkaloids (Hirsenkorn, 1990).
Anticancer Agent Synthesis
Substituted 1,2,3,4-tetrahydroisoquinolines, including those derived from 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, have been synthesized as potential anticancer agents. These derivatives have shown cytotoxic activities against various cancer cell lines, illustrating the compound's role in developing new cancer treatments (Redda et al., 2010).
Enantioselective Synthesis of Alkaloids
The compound is integral in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This synthesis pathway has led to the production of various alkaloids, showcasing the importance of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline in the field of natural product synthesis and medicinal chemistry (Blank & Opatz, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGGNFFJMNHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614278 | |
| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
252061-94-2 | |
| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


